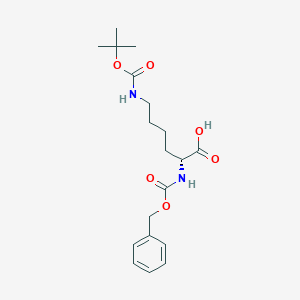

Z-D-Lys(Boc)-OH

Descripción general

Descripción

Z-D-Lys(Boc)-OH: is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The “Z” group refers to the benzyloxycarbonyl group, and the “Boc” group refers to the tert-butyloxycarbonyl group. These protective groups are crucial in organic synthesis, particularly in the preparation of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Lys(Boc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the ε-amino group of lysine with the benzyloxycarbonyl (Z) group. This is followed by the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group. The final product, this compound, is obtained after the selective deprotection of the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups and the purification of the final product. The use of automated systems ensures high purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Z-D-Lys(Boc)-OH can undergo substitution reactions where the protective groups are replaced by other functional groups.

Deprotection Reactions: The Boc and Z groups can be removed under acidic or basic conditions, respectively, to yield the free lysine derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of the Boc group, while hydrogenation is used for the removal of the Z group.

Major Products Formed:

Substitution Reactions: The major products are the substituted lysine derivatives.

Deprotection Reactions: The major product is the free lysine derivative.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-D-Lys(Boc)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under acidic conditions, allowing for the selective coupling of amino acids. This compound is crucial for synthesizing peptides that require lysine due to its reactive amine side chain.

- Key Features :

- Facilitates the introduction of lysine into peptide sequences.

- Enhances the stability of synthesized peptides against enzymatic degradation.

Drug Development

In medicinal chemistry, this compound serves as a building block for designing peptide-based therapeutics. Its stability allows for the creation of drugs with improved bioavailability and efficacy.

- Applications :

- Development of peptide inhibitors for enzymes and receptors.

- Creation of targeted drug delivery systems utilizing peptide conjugates.

Biological Studies

This compound is employed to study protein interactions and cellular processes. It is used to create peptide probes that can bind to specific biological targets, aiding in the understanding of enzyme functions and receptor-ligand interactions.

- Research Examples :

- Peptides synthesized with this compound have been shown to exhibit enhanced binding affinities in assays such as surface plasmon resonance (SPR).

- Studies involving these peptides have provided insights into cellular signaling pathways.

Case Study 1: Peptide Interaction Studies

Research has demonstrated that peptides containing this compound show improved binding affinities to biological targets. Techniques such as isothermal titration calorimetry (ITC) have quantified these interactions, revealing significant insights into the structural dynamics of protein-ligand complexes.

Case Study 2: Stability Assessments

A study investigated the stability of peptides synthesized using this compound, focusing on their aggregation tendencies. The results indicated that these peptides exhibited reduced aggregation compared to similar compounds lacking the Z modification, leading to better solubility and interaction profiles.

Mecanismo De Acción

The mechanism of action of Z-D-Lys(Boc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of lysine. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective modification of lysine residues. The molecular targets and pathways involved in the mechanism of action of this compound are primarily related to its use in peptide synthesis.

Comparación Con Compuestos Similares

Z-Lys(Boc)-OH: Similar to Z-D-Lys(Boc)-OH, but with a different stereochemistry.

Boc-Lys(Z)-OH: Similar to this compound, but with the protective groups in different positions.

Fmoc-Lys(Boc)-OH: Similar to this compound, but with a different protective group (Fmoc).

Uniqueness: this compound is unique due to its specific combination of protective groups and stereochemistry. This combination allows for the selective modification of lysine residues, which is crucial in the preparation of complex peptides and proteins.

Actividad Biológica

Z-D-Lys(Boc)-OH, a protected form of the amino acid lysine, is widely utilized in peptide synthesis and has garnered attention for its biological activity and potential therapeutic applications. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in biochemical research and medicine.

This compound is characterized by the following chemical properties:

- Chemical Formula : C₁₉H₂₈N₂O₆

- Molecular Weight : 380.44 g/mol

- Solubility : Moderately soluble in water; solubility varies with concentration.

- Purity : Typically ≥ 99% HPLC purity, ensuring high quality for research applications .

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Its mechanism of action can be summarized as follows:

- Peptide Synthesis : this compound is frequently used to introduce lysine residues into peptides, which can influence the peptides' structural and functional properties.

- Enzyme Interaction : The compound can interact with various enzymes and receptors, potentially modulating their activity. Its protective Boc (tert-butyloxycarbonyl) group enhances stability against enzymatic degradation, making it suitable for therapeutic applications .

- Bioavailability : The compound exhibits properties that facilitate absorption and bioavailability, crucial for developing peptide-based therapeutics .

Biological Activity

This compound has been studied for several biological activities, including:

- Antimicrobial Properties : Research indicates that certain lysine derivatives exhibit antimicrobial effects, which may be leveraged in developing new antibiotics or antimicrobial agents.

- Hormonal Influence : Amino acids like this compound have been shown to influence the secretion of anabolic hormones, potentially aiding in muscle growth and recovery .

- Drug Development : Its stability and low toxicity profile make it an attractive candidate for drug formulation, particularly in peptide-based therapies targeting specific diseases.

Case Studies

Several studies have explored the biological implications of this compound:

- Peptide Therapeutics : A study demonstrated that incorporating this compound into peptide sequences improved their binding affinity to specific receptors involved in metabolic regulation. This enhancement could lead to more effective treatments for metabolic disorders.

- Antimicrobial Research : Another investigation focused on synthesizing peptides containing this compound to assess their antimicrobial properties against various pathogens. Results indicated a significant reduction in bacterial growth, suggesting potential applications in infection control.

- Hormonal Response Studies : Research examining the effects of amino acid supplementation, including this compound, on hormonal responses during exercise revealed increased levels of anabolic hormones like insulin and growth hormone, supporting its role as an ergogenic aid .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBKEOCHROEGX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428486 | |

| Record name | Z-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66845-42-9 | |

| Record name | Z-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.